molecular formula C17H16N2O B2802159 N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide CAS No. 866132-50-5

N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide

Cat. No. B2802159
CAS RN: 866132-50-5
M. Wt: 264.328
InChI Key: PEVPFRSWSLLAJZ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide is a chemical compound. The name suggests that it has an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The carboxamide group (-CONH2) is attached to the 3-position of the indole ring, and a 2,6-dimethylphenyl group is attached to the nitrogen of the carboxamide .


Molecular Structure Analysis

The molecular structure of N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide would be expected to have the indole and phenyl rings in a planar arrangement due to the conjugated system of pi electrons. The carboxamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions of N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide would likely be influenced by the reactivity of the indole and carboxamide groups. For example, the indole ring is susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide would be expected to be influenced by the presence of the indole and carboxamide groups. For example, the compound would likely have a high melting point due to the presence of the polar carboxamide group .

Scientific Research Applications

Allosteric Modulation of CB1 Receptor

  • Chemical Optimization for CB1 Receptor Modulation : Research has identified key structural requirements for indole-2-carboxamides, like N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide, to act as allosteric modulators of the cannabinoid type 1 receptor (CB1). These modifications impact the binding affinity and cooperativity with the receptor, highlighting the potential of such compounds in developing novel therapeutic agents targeting CB1 (Khurana et al., 2014).

Synthesis and Chemical Properties

  • Novel Synthesis Methods : A study presented a new, efficient synthesis method for 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones, showcasing the versatility of N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide derivatives in synthesizing complex indole structures, which could have implications in developing new chemical entities with potential biological activities (La Regina et al., 2014).

Anticancer Activity

  • Epidemal Growth Factor Receptor (EGFR) Inhibitors : Derivatives of N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide have been designed and synthesized for their anticancer activities, targeting EGFR. These compounds demonstrated significant cytotoxic activities against cancer cell lines with high EGFR expression, indicating their potential as novel cancer therapeutic agents (Zhang et al., 2017).

Analytical and Structural Characterization

  • X-ray Crystallography and Spectroscopic Analysis : Studies on similar indole carboxamide derivatives have utilized advanced analytical techniques like X-ray crystallography and spectroscopic analysis for structural elucidation. These techniques have provided insights into the molecular and crystal structure, which are critical for understanding the chemical behavior and interaction of such compounds at the molecular level (Al-Ostoot et al., 2019).

Safety And Hazards

While specific safety and hazard information for N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide is not available, compounds containing carboxamide groups can be irritants and should be handled with care .

Future Directions

Research on indole derivatives is a very active field due to their prevalence in natural products and drugs. Future research could involve the synthesis of N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide and investigation of its potential biological activities .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-11-6-5-7-12(2)16(11)19-17(20)14-10-18-15-9-4-3-8-13(14)15/h3-10,18H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVPFRSWSLLAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679211
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide

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